molecular formula C4H2F6O2 B057708 2,2,2-Trifluoroethyl trifluoroacetate CAS No. 407-38-5

2,2,2-Trifluoroethyl trifluoroacetate

Cat. No. B057708
CAS RN: 407-38-5
M. Wt: 196.05 g/mol
InChI Key: ZKUJOCJJXCPCFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-trifluoroethyl trifluoroacetate has been detailed through experimental and theoretical studies, which have elucidated its molecular structure. The compound has been determined in the gas-phase from electron-diffraction data supplemented by ab initio and DFT calculations. These studies indicate the existence of both anti, anti (Cs) and anti, gauche (C1) conformations, with the anti, anti structure being energetically preferred. This preference and structural details provide foundational knowledge for further chemical applications and reactions of 2,2,2-trifluoroethyl trifluoroacetate (Defonsi Lestard et al., 2009).

Molecular Structure Analysis

The molecular structure analysis of 2,2,2-trifluoroethyl trifluoroacetate reveals a preference for the anti, anti conformation over the anti, gauche conformation. This has been supported by both experimental data from electron diffraction and theoretical calculations. The detailed analysis of its molecular structure helps in understanding its reactivity and potential as a substrate in various chemical reactions (Defonsi Lestard et al., 2009).

Chemical Reactions and Properties

2,2,2-Trifluoroethyl trifluoroacetate participates in various chemical reactions, reflecting its reactivity and utility in synthetic chemistry. For example, its ability to undergo transformations under different conditions showcases its versatility as a chemical reagent. The compound's reactions with other chemicals can be manipulated to synthesize a wide range of products, indicating its significant role in organic synthesis and material science.

Physical Properties Analysis

The physical properties of 2,2,2-trifluoroethyl trifluoroacetate, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in chemical synthesis. These properties are determined by its molecular structure and help in predicting its behavior in different chemical environments. Understanding these properties is essential for designing chemical processes involving this compound.

Chemical Properties Analysis

The chemical properties of 2,2,2-trifluoroethyl trifluoroacetate, including its reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its ability to participate in a range of chemical reactions, are of particular interest. The compound's chemical behavior is influenced by the trifluoroethyl and trifluoroacetate groups, which impart unique characteristics to it, making it a valuable reagent in organic chemistry.

Scientific Research Applications

  • Radiochemistry and Medicinal Applications :

    • Used in the synthesis of [18F]-labelled alkylating agents, specifically for 2,2,2-trifluoroethyl triflate. This compound has been applied in radiolabelling 2-oxoquazepam, a method valuable in positron emission tomography (PET) imaging studies (Johnström & Stone-Elander, 1995).
  • Organic Synthesis :

    • In electrochemical trifluoromethylation, it's used to create complex molecules like 2,3-bis(2,2,2-trifluoroethyl)succinonitrile and 3,4- dicyano-2,5-bis(trifluoromethyl)-n-hexane, highlighting its versatility in synthesizing fluorinated organic compounds (Dmowski et al., 1997).
    • Also plays a role in the creation of fluorinated organics in the environment, which are significant due to their unique properties and widespread use (Key, Howell, & Criddle, 1997).
  • Photocatalysis and Material Science :

    • Its derivatives, like trifluoroacetic acid, are used in modifying the properties of photocatalysts like F-doped TiO2, enhancing their efficiency in photocatalysis applications (Samsudin et al., 2016).
  • Catalysis and Chemical Transformations :

    • Acts as a starting material or intermediate in various catalytic processes, like the solvolytic and nonsolvolytic nucleophilic ring opening of epoxides (Iranpoor & Adibi, 2000).
  • Spectroscopy and Structural Analysis :

    • Used in studies involving the molecular structure and vibrational properties of fluorinated compounds, contributing to a deeper understanding of their physical and chemical characteristics (Lestard et al., 2009).
  • Metabolism and Toxicology :

    • Investigated for its metabolism and potential toxicity in animal models, which is important for understanding the environmental and health impacts of fluorinated compounds (Selinsky et al., 1991).

Safety And Hazards

2,2,2-Trifluoroethyl trifluoroacetate is a highly flammable liquid and vapor. It causes severe skin burns and eye damage .

properties

IUPAC Name

2,2,2-trifluoroethyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUJOCJJXCPCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193676
Record name 2,2,2-Trifluoroethyl trifluoroacetate
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Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl trifluoroacetate

CAS RN

407-38-5
Record name Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
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Record name 2,2,2-Trifluoroethyl trifluoroacetate
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Record name 2,2,2-Trifluoroethyl trifluoroacetate
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Record name 2,2,2-trifluoroethyl trifluoroacetate
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Record name 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE
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Synthesis routes and methods I

Procedure details

After five cycles similar to the one described above, the gas chromatographic analysis showed only 80% conversion to trifluoroethanol and the catalyst was then regenerated in the following manner. The pressure tube containing the catalyst residue (originally 0.03 mmol) was charged with 20 mg (0.25 mmol) of NaBH(OCH3)3, in a dry box. Tetrahydrofuran (3 ml) was distilled into the tube under vacuum and the solution stirred at room temperature for one hour. The solvent and other volatiles were removed in vacuo and the residue evacuated to dryness. The pressure tube was then charged with toluene (3 ml) and 1.1 gram (5.7 mmols) of ester and the hydrogenation was conducted as described in part (a).
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NaBH(OCH3)3
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20 mg
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1.1 g
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3 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

30 g (0.16 mole) of pyridinium trifluoroacetate in 355 g (3.55 mole) of 2,2,2-trifluoroethanol were introduced as an initial charge into a laboratory circulating reactor apparatus (one-liter four-necked flask fitted with KPG stirrer, a Prominent pump, and a 30 cm column packed with Raschig rings), and the initial charge was circulated at an internal temperature of 54° C. 134 g (1.01 mole) of trifluoroacetyl chloride were subsequently metered into the flask via an immersed inlet tube over a period of 100 minutes. After the trifluoroacetyl chloride addition was complete, the mixture was allowed to react for a further 10 minutes. Subsequent fractional distillation of the reaction mixture via a Vigreux column (temperature at the distillation head: from 54° to 56° C.) yielded 177.8 g of trifluoroethyl trifluoroacetate, corresponding to 89.8% of the theoretical yield. The trifluoroethanol/pyridinium salt mixture remaining in the reservoir flask can be used again for esterification with equal effectiveness.
Quantity
30 g
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355 g
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134 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
S Yang, M Hao, Z Wang, Z Xie, Z Cai, M Hu… - Chemical Engineering …, 2022 - Elsevier
As the holy grail anode, lithium (Li) metal has attracted considerable interest in developing next-generation high-energy–density batteries. However, Li dendrites due to the poorly …
Number of citations: 15 www.sciencedirect.com
MED Lestard, ME Tuttolomondo, EL Varetti… - Journal of Molecular …, 2009 - Elsevier
The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate, CF 3 CO 2 CH 2 CF 3 , has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (…
Number of citations: 17 www.sciencedirect.com
M Fujishige, Y Shiraishi, O Sekiguchi… - Journal of the Mass …, 1998 - jstage.jst.go.jp
The unimolecular decompositions of the metastable ions produced from 2, 2, 2-trifluoroethyl acetate, CH 3 COOCH 2 CF 3, 1,(M w: 142), 2, 2, 2-trifluoroethyl trifluoroacetate, CF 3 …
Number of citations: 6 www.jstage.jst.go.jp
HJ Singh, L Tiwari, PK Rao - Bulletin of the Korean Chemical Society, 2014 - Citeseer
Hydrofluoroethers (HFEs) are developed as a suitable for the replacement of environmentally hazardous CFCs and are termed as third generation refrigerants. One of the major …
Number of citations: 5 citeseerx.ist.psu.edu
R Kani, T Inuzuka, Y Kubota… - European Journal of …, 2020 - Wiley Online Library
A novel straightforward one‐pot methodology for two successive turbo Grignard reagent (iPrMgCl·LiCl) reactions, was developed for a facile synthesis of α‐aryl‐α‐trifluoromethyl …
G Srinivasulu, B Rajakumar - The Journal of Physical Chemistry A, 2015 - ACS Publications
The gas phase temperature dependent rate coefficients of Cl atoms with 2,2,2-trifluoroethylbutyrate, CH 3 CH 2 CH 2 C(O)OCH 2 CF 3 , were measured in the temperature range 268–…
Number of citations: 13 pubs.acs.org
MB Blanco, MA Teruel - Atmospheric Environment, 2007 - Elsevier
Using the relative technique, rate coefficients have been measured for the gas phase reactions of hydroxyl radicals with four fluoroacetates, methyl trifluoroacetate (CF 3 COOCH 3 ), …
Number of citations: 43 www.sciencedirect.com
PG Blake, BF Shraydeh - International Journal of Chemical …, 1982 - Wiley Online Library
The kinetics of the gas‐phase decomposition of methyl trifluoroacetate and 2,2,2‐trifluoroethyl trifluoroacetate, two esters without β hydrogen atoms, have been investigated, and a …
Number of citations: 7 onlinelibrary.wiley.com
R Kani, T Inuzuka, Y Kubota… - Asian Journal of Organic …, 2022 - Wiley Online Library
We have developed a functional‐group‐tolerant one‐pot route to various 3‐substituted 1‐trifluoromethylpropargyl alcohols utilizing two reactions of cyclopentylmagnesium bromide with …
Number of citations: 3 onlinelibrary.wiley.com
RF Miller - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 407‐38‐5 ] C 4 H 2 F 6 O 2 (MW 196.06) InChI = 1S/C4H2F6O2/c5‐3(6,7)1‐12‐2(11)4(8,9)10/h1H2 InChIKey = ZKUJOCJJXCPCFS‐UHFFFAOYSA‐N (agent for the efficient …
Number of citations: 0 onlinelibrary.wiley.com

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